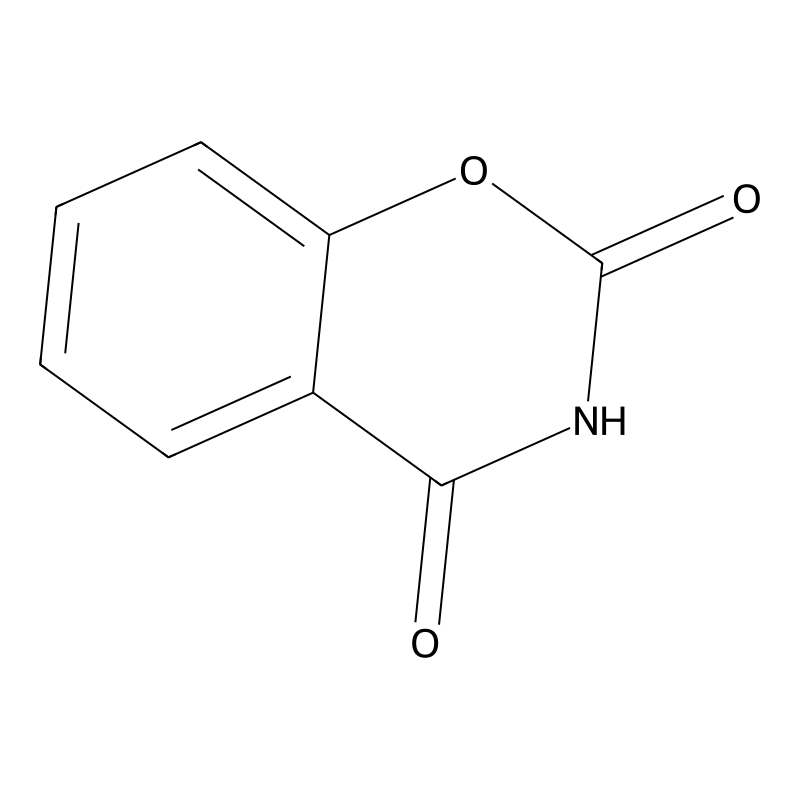Carsalam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Neuroscience
Field: Neuroscience
Application: Carsalam has been used in the development of brain implants that can decode internal speech.
Method: The researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries.
Pharmaceuticals
Field: Pharmaceuticals
Application: Carsalam is a nonsteroidal anti-inflammatory agent.
Method: The content of Carsalam component is preferably from 9 to 510 mg, more preferably from 9 to 210 mg and most advantageously from 24 to 110 mg.
Chemical Engineering
Field: Chemical Engineering
Application: Carsalam can be analyzed by reverse phase (RP) HPLC method.
Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Biochemistry
Field: Biochemistry
Application: Carsalam is a nonsteroidal anti-inflammatory agent and has been used in biochemistry research.
Medical Research
Field: Medical Research
Application: Carsalam is a nonsteroidal anti-inflammatory agent and has been used in medical research.
Analytical Chemistry
Field: Analytical Chemistry
Anti-infection Chemical
Field: Anti-infection Chemical
Application: Carsalam (Carbonylsalicylamide) is a nonsteroidal anti-inflammatory drug.
Environmental Remediation
Field: Environmental Remediation
Application: Carsalam has been used in the field of environmental remediation.
Higher Education
Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol. It appears as an off-white to light brown crystalline powder and is recognized for its analgesic properties. The compound is also known by several synonyms, including Carbonylsalicylamide and ruhmal .
As Carsalam hasn't been widely used therapeutically, its precise mechanism of action remains unclear. However, due to its structural similarity to aspirin, it is believed to work via a similar mechanism involving the inhibition of the cyclooxygenase (COX) enzyme, which plays a role in pain and inflammation []. Further research is needed to fully understand its mechanism.
Several methods are available for synthesizing Carsalam:
- Reaction with Diethyl Carbonate: Salicylamide reacts with diethyl carbonate in the presence of alkali ethoxide to produce Carsalam .
- Ethyl Chloroformate Method: Another synthesis route involves the reaction of salicylamide with ethyl chloroformate, which also yields Carsalam .
- N-Methylisatoic Anhydride: This method involves using N-methylisatoic anhydride in the synthesis process .
Carsalam is primarily used in pharmaceutical formulations due to its analgesic and anti-inflammatory properties. It is explored in drug development aimed at treating conditions such as arthritis and other inflammatory diseases. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable compound in medicinal chemistry .
Interaction studies have indicated that Carsalam can affect various biochemical pathways, particularly those involved in inflammation and pain signaling. Its interactions with surfactants have been studied to understand its solubilization capabilities, which can enhance its bioavailability in drug formulations . Additionally, its kinetic behavior during hydrolysis provides insights into its stability and reactivity under physiological conditions.
Carsalam shares structural similarities with several other compounds in the benzoxazine family. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Benzoxazine-2,4-dione | Benzoxazine | Basic structure similar to Carsalam |
| 2H-1,4-benzoxazine-2,3(4H)-dione | Benzoxazine | Different dione structure affecting reactivity |
| 6-Chloro-2H-benzoxazine-2,4(3H)-dione | Halogenated benzoxazine | Enhanced reactivity due to chlorine atom |
| 3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione | Methyl-substituted benzoxazine | Altered pharmacological properties |
Uniqueness of Carsalam: What sets Carsalam apart from these similar compounds is its specific analgesic activity and the unique combination of functional groups that contribute to its biological efficacy. The presence of the carbonyl group adjacent to the nitrogen atom plays a critical role in its interaction with biological targets.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








